5-methoxy-2-methyl-1H-benzimidazole hydrochloride
Overview
Description
5-Methoxy-2-methyl-1H-benzimidazole hydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride typically involves the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring . The hydrochloride salt is then obtained by treating the benzimidazole with hydrochloric acid.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic redox cycling methods. For instance, the oxidation of Schiff intermediates derived from substituted aromatic diamines and aromatic aldehydes using catalytic amounts of cerium(IV) and hydrogen peroxide has been reported to yield benzimidazoles in good yields .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methoxy-2-methyl-1H-benzimidazole hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, its structural similarity to nucleotides allows it to interact with DNA and RNA, potentially interfering with nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the methoxy group, resulting in different chemical properties and applications.
5-Methoxy-1H-benzimidazole-2-thiol: Contains a thiol group instead of a methyl group, which significantly alters its reactivity and applications.
2-Mercapto-5-methoxybenzimidazole: Similar in structure but contains a mercapto group, making it useful in different industrial applications.
Uniqueness
5-Methoxy-2-methyl-1H-benzimidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its stability and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-10-8-4-3-7(12-2)5-9(8)11-6;/h3-5H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPFZAZFMWMOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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